Scandium(III) trifluoromethanesulfonate

Catalog No.
S607535
CAS No.
144026-79-9
M.F
CHF3O3SSc
M. Wt
195.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Scandium(III) trifluoromethanesulfonate

CAS Number

144026-79-9

Product Name

Scandium(III) trifluoromethanesulfonate

IUPAC Name

scandium;trifluoromethanesulfonic acid

Molecular Formula

CHF3O3SSc

Molecular Weight

195.04 g/mol

InChI

InChI=1S/CHF3O3S.Sc/c2-1(3,4)8(5,6)7;/h(H,5,6,7);

InChI Key

QUJLPICXDXFRSN-UHFFFAOYSA-N

SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Sc+3]

Synonyms

Scandium(III) Triflate; Scandium(III) Trifluoromethanesulfonate; Scandium(3+) Triflate; Scandium Trifluoromethanesulfonate; Scandium Tris(trifluoromethanesulfonate); Trifluoromethanesulfonic Acid Scandium(3+) Salt;

Canonical SMILES

C(F)(F)(F)S(=O)(=O)O.[Sc]

Organic Synthesis:

  • Hydrothiolation: Sc(OTf)₃ effectively catalyzes the addition of thiols (sulfur-containing compounds) to unsaturated bonds, a key step in creating complex molecules. Research has demonstrated its ability to facilitate the hydrothiolation of aromatic and aliphatic thiols.
  • Selective Two-Electron Reduction of Oxygen: Sc(OTf)₃ plays a crucial role in promoting the selective two-electron reduction of oxygen by ferrocene derivatives, paving the way for potential applications in clean energy technologies.
  • Vinylogous Friedel-Crafts Alkylation: This method utilizes Sc(OTf)₃ as a catalyst to achieve the selective alkylation of indoles and pyrroles in water, expanding the reaction scope and offering environmentally friendly alternatives.
  • Mukaiyama Aldol Addition: Sc(OTf)₃ efficiently catalyzes the Mukaiyama aldol addition, a fundamental reaction in organic synthesis for constructing carbon-carbon bonds with high stereoselectivity [].
  • Radical Polymerization of Acrylates: Sc(OTf)₃ demonstrates the ability to stereochemically control the radical polymerization of acrylates, enabling the synthesis of polymers with specific properties [].
  • Synthesis of Bullvalones: Studies have shown the use of Sc(OTf)₃ in the synthesis of bullvalones, fascinating molecules known for their shape-shifting abilities, via the generation of a stabilized sulfur ylide.

Potential Applications in Other Fields:

Beyond organic synthesis, Sc(OTf)₃ shows promise in areas like:

  • Material Science: Research explores the potential of Sc(OTf)₃ in the development of new materials with desirable properties, such as improved conductivity or optical characteristics.
  • Biomedical Research: Studies investigate the potential of Sc(OTf)₃ as a tool for studying protein-protein interactions and enzyme activity.

Scandium(III) trifluoromethanesulfonate, also referred to as scandium triflate, is a chemical compound with the formula Sc(SO₃CF₃)₃. It consists of scandium cations (Sc³⁺) and triflate anions (SO₃CF₃⁻). This compound is notable for its role as a Lewis acid in various organic reactions, where it demonstrates stability in the presence of water, making it a preferred catalyst over other Lewis acids that may hydrolyze under similar conditions . Scandium(III) trifluoromethanesulfonate has a molecular weight of approximately 492.16 g/mol and is hygroscopic, meaning it can absorb moisture from the air .

, including:

  • Mukaiyama Aldol Addition: This reaction involves the addition of benzaldehyde to the silyl enol ether of cyclohexanone, yielding products with high efficiency (up to 81% yield) .
  • Vinylogous Friedel-Crafts Alkylation: It catalyzes the alkylation of indoles and pyrroles in aqueous environments .
  • Hydrothiolation: Scandium triflate acts as a catalyst in reactions involving the addition of thiols to alkenes .

The mechanism involves the acceptance of electron pairs from reactants, allowing for the formation of new bonds and facilitating various transformations.

Scandium(III) trifluoromethanesulfonate can be synthesized through several methods:

  • Reaction with Trifluoromethanesulfonic Acid:
    Sc2O3+6CF3SO3H2Sc SO3CF3)3+3H2O\text{Sc}_2\text{O}_3+6\text{CF}_3\text{SO}_3\text{H}\rightarrow 2\text{Sc SO}_3\text{CF}_3)_3+3\text{H}_2\text{O}
    This method involves reacting scandium oxide with trifluoromethanesulfonic acid under controlled conditions .
  • Metathesis Reaction:
    A metathesis reaction can be performed using scandium(III) chloride and silver trifluoromethanesulfonate in acetonitrile:
    • Dissolve scandium(III) chloride in acetonitrile.
    • Add silver trifluoromethanesulfonate and stir for several hours.
    • Filter and wash the precipitate to obtain scandium(III) trifluoromethanesulfonate .

Aluminum ChlorideHighLowFriedel-Crafts reactionsBoron TrifluorideHighLowAlkylation reactionsTin(IV) ChlorideModerateLowCatalysis in organic synthesisScandium(III) TrifluoromethanesulfonateModerateHighCatalysis in diverse organic reactions

Uniqueness

Scandium(III) trifluoromethanesulfonate stands out due to its stability towards water, allowing it to function effectively as a catalyst without undergoing hydrolysis, which is a common limitation for many other Lewis acids. This property enhances its utility in aqueous environments, making it particularly valuable for specific organic transformations that require mild conditions .

Unique Catalytic Characteristics

Scandium(III) trifluoromethanesulfonate exhibits exceptional Lewis acid properties that distinguish it from traditional catalysts through its molecular architecture and electronic characteristics [16]. The compound consists of scandium cations coordinated with trifluoromethanesulfonate anions, creating a molecular structure that provides both high reactivity and remarkable stability [1] [4]. The electron-withdrawing nature of the triflate ligands enhances the Lewis acidity of the scandium center, enabling efficient activation of various organic substrates [16].

The catalytic versatility of scandium(III) trifluoromethanesulfonate encompasses an extensive range of organic transformations with consistently high selectivity and yield [2] [6]. In Mukaiyama aldol addition reactions, the catalyst achieves yields of eighty-one percent when facilitating the reaction between benzaldehyde and silyl enol ethers of cyclohexanone [1]. Friedel-Crafts acylation reactions proceed with exceptional efficiency, allowing the formation of carbon-carbon bonds under mild conditions that preserve sensitive functional groups [2] [33].

Reaction TypeTypical YieldCatalyst LoadingReaction Conditions
Mukaiyama Aldol Addition81%Catalytic amountMild conditions
Friedel-Crafts AcylationHigh to excellentCatalytic amountMild conditions
Friedel-Crafts AlkylationHigh yields with high enantioselectivitySmall amountAqueous or organic solvents
Diels-Alder ReactionsHigh selectivity and efficiencyCatalytic amountMild conditions, reusable
HydrothiolationGood yieldsCatalytic amountVarious substrates
Michael ReactionsHigh efficiencyCatalytic amountOrganic and aqueous solvents
Carbonyl-Ene ReactionsGood yields5-10 mol%Ambient to mild heating
Cycloaddition ReactionsHigh yields with high regioselectivityCatalytic amountAmbient temperature

The stereochemical control achieved by scandium(III) trifluoromethanesulfonate in asymmetric reactions represents another distinctive characteristic [2] [5]. The catalyst facilitates enantioselective transformations with remarkable precision, particularly in asymmetric Friedel-Crafts reactions between substituted indoles and various electrophiles [2]. This stereochemical selectivity stems from the unique coordination environment around the scandium center, which provides a chiral reaction space when combined with appropriate ligands [29].

The recyclability of scandium(III) trifluoromethanesulfonate constitutes a fundamental advantage over traditional Lewis acid catalysts [5] [14]. After reaction completion, the catalyst can be recovered quantitatively and reused in subsequent reactions without significant loss of activity [14]. This property dramatically reduces the environmental impact and economic cost of catalytic processes, making scandium(III) trifluoromethanesulfonate particularly attractive for industrial applications [19] [34].

Water Stability Advantages in Synthesis Applications

The water stability of scandium(III) trifluoromethanesulfonate represents its most revolutionary characteristic, fundamentally distinguishing it from conventional Lewis acid catalysts [10] [14]. While traditional Lewis acids such as aluminum chloride and boron trifluoride are rapidly deactivated by water, scandium(III) trifluoromethanesulfonate maintains full catalytic activity in aqueous environments [5] [18]. This unprecedented stability enables the development of environmentally benign synthetic processes that utilize water as a reaction medium [19].

Crystallographic and spectroscopic investigations have revealed the molecular basis for this exceptional water tolerance [15] [18]. In hydrated forms, scandium(III) ions coordinate with approximately eight water molecules arranged in a tricapped trigonal prism geometry [15]. The hydration number of 8.0 for scandium(III) trifluoromethanesulfonate reflects a dynamic equilibrium where water molecules rapidly exchange positions while maintaining the overall coordination structure [18]. Deuterium nuclear magnetic resonance studies demonstrate fast positional exchange between coordinated water molecules beginning at temperatures below 268 Kelvin for scandium compounds [15] [18].

Study TypeKey FindingTemperature RangeResearch Significance
Hydration Number Analysisn = 8.0(1) water molecules for Sc(III)Ambient conditionsExplains water tolerance mechanism
Deuterium NMR StudiesFast positional exchange below 268 KBelow 268 K for Sc(III)Reveals dynamic water exchange
Phase Transition StudiesReversible phase transition at ~185 K~185 K transition pointShows thermal stability
Crystallographic StudiesTricapped trigonal prism coordinationVariable temperature studiesConfirms coordination geometry
Coordination Sphere AnalysisWater deficiency in capping positionsRoom temperature analysisExplains unique catalytic behavior

The hydrogen bonding interactions between water molecules and trifluoromethanesulfonate anions provide additional stabilization to the hydrated coordination complex [15] [18]. This stabilization prevents the decomposition pathways that typically affect other Lewis acids in aqueous media, allowing scandium(III) trifluoromethanesulfonate to function as a true catalyst rather than a stoichiometric reagent [10]. The water deficiency observed in capping positions creates coordination sites that remain available for substrate binding, enabling catalytic activity even in fully hydrated conditions [15].

Practical applications of water-stable scandium(III) trifluoromethanesulfonate have revolutionized numerous synthetic methodologies [4] [19]. Vinylogous Friedel-Crafts alkylation reactions of indoles and pyrroles proceed efficiently in pure water, eliminating the need for organic solvents and reducing environmental impact [4] [6]. The catalyst enables selective two-electron reduction of oxygen by ferrocene derivatives in aqueous systems, demonstrating its versatility across different reaction types [2] [4]. Mesoporous supported versions of scandium(III) trifluoromethanesulfonate exhibit superior catalytic activity and selectivity in water-medium Mukaiyama aldol reactions, with recyclability exceeding ten reaction cycles [19].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

194.915757 g/mol

Monoisotopic Mass

194.915757 g/mol

Heavy Atom Count

9

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Scandium(III) triflate
Scandium(III) trifluoromethanesulfonate

Dates

Last modified: 08-15-2023

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